
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including an allylcarbamothioyl group, a piperazine ring, and a 5-chloro-2-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as amine protection/deprotection sequences .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-methoxyphenyl and 5-chloro-2-methoxyphenyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the presence of the carbamate bond in the allylcarbamothioyl group could potentially be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 5-chloro-2-methoxyphenyl group could potentially influence properties such as density, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- A study synthesized derivatives similar to the mentioned compound and evaluated them for antibacterial and antifungal activities. It was found that some synthesized compounds showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
- Another research synthesized novel pyridine derivatives and evaluated their antibacterial and antifungal activities, showing significant results against pathogenic microorganisms (Patel & Agravat, 2007).
Herbicidal Applications
- Chloroacetamide derivatives, similar in structure to the mentioned compound, have been studied for their use as herbicides. These compounds are used to control annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).
Antioxidant, Analgesic, and Anti-inflammatory Properties
- A study on a similar compound reported noticeable DPPH radical scavenging activity and analgesic and anti-inflammatory activities, suggesting potential use in these areas (Nayak et al., 2014).
Radiopharmaceutical Applications
- Certain acetamide derivatives have been synthesized for use in positron emission tomography (PET) imaging as selective ligands, indicating potential application in medical imaging (Dollé et al., 2008).
Environmental Impact Studies
- Chloroacetamide derivatives have been studied for their occurrence and transport in water bodies, indicating their environmental impact and the need for monitoring (Clark & Goolsby, 1999).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-6-20-17(26)22-8-7-19-16(24)13(22)10-15(23)21-12-9-11(18)4-5-14(12)25-2/h3-5,9,13H,1,6-8,10H2,2H3,(H,19,24)(H,20,26)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZZFROCACSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

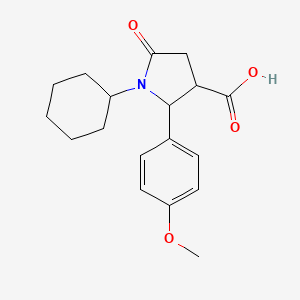
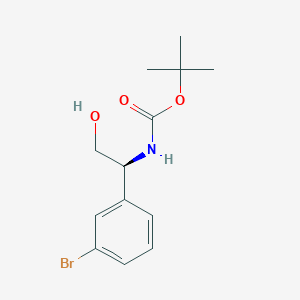
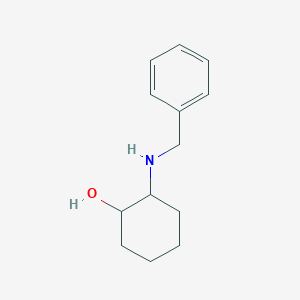
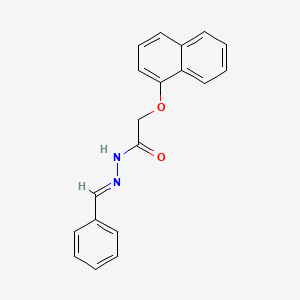
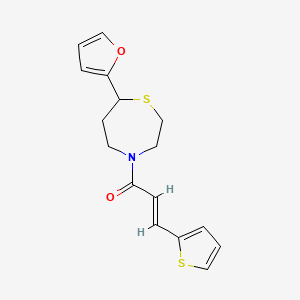
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)
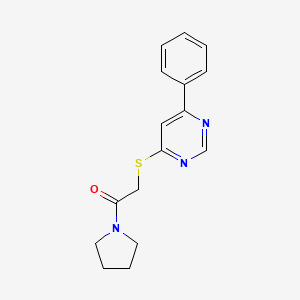
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)
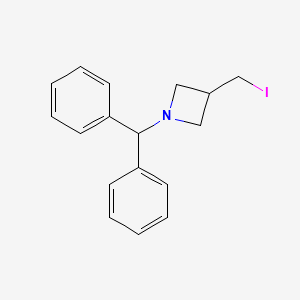
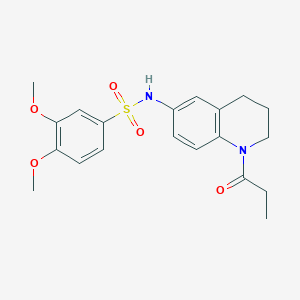
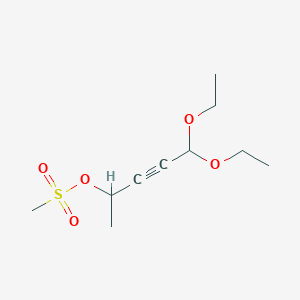
![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)